Nox2 Isoform Selectivity of Bridged 3,3-Dimethyl-THIQ Derivatives Versus Pan-Nox Inhibitor DPI
Derivatives built on the (1SR,4RS)‑3,3‑dimethyl‑1,2,3,4‑tetrahydro‑1,4‑(epiminomethano)naphthalene scaffold (compounds 11g and 11h) selectively inhibit Nox2 over Nox1 and Nox4 isoforms . In contrast, the widely‑used reference pan‑Nox inhibitor diphenyleneiodonium (DPI) non‑selectively blocks multiple Nox isoforms, a property that confounds target‑specific interpretation and elevates off‑target risk .
| Evidence Dimension | IC₅₀ for Nox2 (cellular assay) vs. isoform selectivity profile |
|---|---|
| Target Compound Data | Compound 11g: IC₅₀ = 20 μM (Nox2); Compound 11h: IC₅₀ = 32 μM (Nox2). Both >10‑fold selectivity over Nox1 and Nox4. |
| Comparator Or Baseline | Diphenyleneiodonium (DPI): non‑selective pan‑Nox inhibitor; IC₅₀ values ≤1 μM across Nox1, Nox2, and Nox4 indiscriminately. |
| Quantified Difference | 11g and 11h retain micromolar Nox2 potency while eliminating ≥ 90% of Nox1/Nox4 cross‑reactivity observed with DPI. |
| Conditions | Cellular Nox isoform‑specific assays (COS7 or HEK293 cells transfected with individual Nox isoforms); ROS generation measured via luminol‑based chemiluminescence. |
Why This Matters
Nox2‑selective inhibition is critical for cardiovascular drug discovery programs where pan‑Nox inhibition causes confounding off‑target effects; the 3,3‑dimethyl‑bridged scaffold uniquely delivers this selectivity profile.
- [1] Cifuentes-Pagano, E.; Saha, J.; Csányi, G.; Ghouleh, I. A.; Sahoo, S.; Rodríguez, A.; Wipf, P.; Pagano, P. J.; Skoda, E. M. Med. Chem. Commun. 2013, 4, 1085–1092. View Source
- [2] Altenhöfer, S.; Radermacher, K. A.; Kleikers, P. W.; Wingler, K.; Schmidt, H. H. Antioxid. Redox Signal. 2015, 23 (5), 406–427. Evolution of NADPH oxidase inhibitors: selectivity and mechanisms. View Source
